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molecular formula C9H11NO2 B8793865 3-Propoxypicolinaldehyde

3-Propoxypicolinaldehyde

Cat. No. B8793865
M. Wt: 165.19 g/mol
InChI Key: ZQWQTAWWLCNIFT-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

To a stirred solution of 3-n-propoxypicolinic acid n-propyl ester (0.1209 g, 0.541 mmol) in dry CH2Cl2 (5 mL) at −78° C. was added DIBAL-H (1.0 M, 2.5 mL, 2.5 mmol). The mixture was stirred at −78° C. for 1 hr, then at room temperature for 3 hrs. The mixture was poured into saturated aqueous sodium potassium tartrate (15 mL), diluted with CH2Cl2 (15 mL) and stirred vigorously for 65 hrs. The phases were separated and the aqueous phase extracted with CH2Cl2 (3×20 mL). The combined organic phases were dried (Na2SO4) and concentrated to give a yellow oil. The yellow oil was dissolved in CH2Cl2 (5 mL) and treated with MnO2 (˜85%, 0.4549 g, 4.45 mmol). The mixture was stirred for 19 hrs then filtered through celite. The filtrate was concentrated to give 0.1014 g of 3-n-propoxypyridine-2-carboxaldehyde as an orange oil. 1H NMR (CDCl3) d 1.09 (t, 3H, J=7.4 Hz), 1.91 (sextet, 2H, J=7.1 Hz), 4.07 (t, 2H, J=6.6 Hz), 7.38–7.47 (m, 2H), 8.39 (dd, 2H, J=4.4, 1.4 Hz), 10.43 (s, 1H).
Quantity
0.1209 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4549 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=O)[C:6]1[C:11]([O:12][CH2:13][CH2:14][CH3:15])=[CH:10][CH:9]=[CH:8][N:7]=1)CC.CC(C[AlH]CC(C)C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C(Cl)Cl.O=[Mn]=O>[CH2:13]([O:12][C:11]1[C:6]([CH:5]=[O:4])=[N:7][CH:8]=[CH:9][CH:10]=1)[CH2:14][CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.1209 g
Type
reactant
Smiles
C(CC)OC(C1=NC=CC=C1OCCC)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.4549 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3 hrs
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred vigorously for 65 hrs
Duration
65 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
STIRRING
Type
STIRRING
Details
The mixture was stirred for 19 hrs
Duration
19 h
FILTRATION
Type
FILTRATION
Details
then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)OC=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1014 g
YIELD: CALCULATEDPERCENTYIELD 113.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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